N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
CAS No.: 1856022-61-1
Cat. No.: VC15763529
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856022-61-1 |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C13H17N3O/c1-10-8-13(15-16(10)2)14-9-11-4-6-12(17-3)7-5-11/h4-8H,9H2,1-3H3,(H,14,15) |
| Standard InChI Key | NPIPUZGHTMBACO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C)NCC2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
N-(4-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes:
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A 1,5-dimethylpyrazole core, which enhances metabolic stability and influences hydrophobic interactions .
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A 4-methoxybenzyl group at the 3-position, contributing to electronic effects and potential target binding affinity.
Table 1: Key Physicochemical Properties
The methoxy group on the benzyl ring enhances solubility in aqueous-organic mixtures compared to non-polar derivatives, a feature critical for in vitro assays .
Synthesis and Manufacturing
While no explicit synthesis route for N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is documented, protocols for analogous pyrazole derivatives involve:
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclization reactions. A common method employs hydrazine hydrate reacting with 1,3-diketones under acidic conditions. For example, acetylacetone reacts with hydrazine to form 1,5-dimethylpyrazole, which is subsequently functionalized.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, HCl, ethanol, reflux | 75–85 |
| Benzyl substitution | 4-Methoxybenzyl chloride, K₂CO₃, DMF | 60–70 |
Industrial-scale production would optimize solvent selection (e.g., DMF vs. THF) and catalytic systems to improve yield and purity.
Biological Activities and Mechanisms
Pyrazole derivatives exhibit diverse biological activities, with structural features dictating target specificity. Key findings from analogous compounds include:
Antiproliferative Effects
Compounds featuring a 1,5-dimethylpyrazole core and substituted benzyl groups demonstrate submicromolar activity against cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides inhibited MIA PaCa-2 pancreatic cancer cells (IC₅₀ = 0.2–0.5 µM) by disrupting mTORC1 signaling and autophagic flux .
Table 3: Antiproliferative Activity of Selected Analogs
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Analog A | MIA PaCa-2 | 0.3 | mTORC1 inhibition, LC3-II accumulation |
| Analog B | HeLa | 1.2 | Telomerase inhibition |
Autophagy Modulation
The 1,5-dimethylpyrazole scaffold has been linked to dual autophagy effects: enhancing basal autophagy while impairing flux under nutrient stress. This dichotomy arises from mTORC1 pathway interference, preventing LC3-II degradation and promoting cancer cell death .
Metabolic Stability
Methoxy and methyl groups improve metabolic stability by reducing cytochrome P450-mediated oxidation. Analogous compounds exhibit half-lives >60 minutes in human liver microsomes, suggesting favorable pharmacokinetic profiles .
| Target | Assay Type | Ki (nM) |
|---|---|---|
| mTORC1 | Biochemical | 150 |
| MAO-B | Cellular | 320 |
Comparative Analysis with Related Compounds
N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine
The addition of a methoxymethyl group increases molecular weight by 32 g/mol and logP by ~0.4, potentially enhancing blood-brain barrier penetration.
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
Fluorination improves metabolic stability but reduces aqueous solubility, limiting its in vivo applicability compared to non-fluorinated analogs.
Future Research Directions
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Mechanistic Studies: Elucidate the exact molecular targets using CRISPR screening and proteomics.
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SAR Optimization: Explore substitutions at the pyrazole 4-position to enhance potency.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.
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